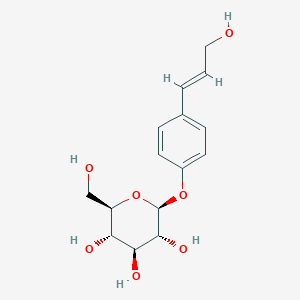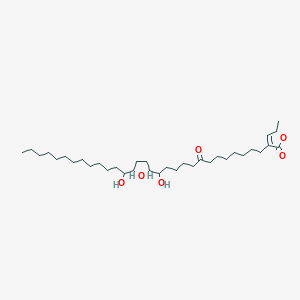
p-Coumaryl alcohol 4-O-glucoside
Overview
Description
P-Coumaryl alcohol 4-O-glucoside is a chemical compound with the molecular formula C15H20O7 . It is a type of hydroxycinnamic acid, an organic compound found in commercial breads containing flaxseed . It is a major precursor to lignin or lignans and is synthesized via the phenylpropanoid biochemical pathway .
Synthesis Analysis
The synthesis of this compound involves several steps. Twelve monolignol (coniferyl alcohol, sinapyl alcohol and p-coumaryl alcohol) β-glycosides (β-glucosides, β-galactosides, β-xylosides and β-mannosides) were synthesized to obtain fundamental NMR data for the analysis of phenyl glycoside type lignin-carbohydrate complexes (LCCs) . The 1,2-trans glycosides (the β-glucosides, β-galactosides and β-xylosides) and the 1,2-cis glycosides (the β-mannosides) were synthesized by means of Koenig-Knorr glycosylation and β-selective Mitsunobu glycosylation strategies, respectively .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC\\C=C\\c1ccc (O [C@@H]2O [C@H] (CO) [C@@H] (O) [C@H] (O) [C@H]2O)cc1 . The InChI representation is InChI=1S/C15H20O7/c16-7-1-2-9-3-5-10 (6-4-9)21-15-14 (20)13 (19)12 (18)11 (8-17)22-15/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.32 . It is a solid at room temperature .Scientific Research Applications
Role in Plant Biology and Lignin Formation
Research indicates that p-Coumaryl alcohol 4-O-glucoside plays a significant role in plant biology, particularly in the formation of lignin. It is found in the cambial sap of spruce, supporting the theory that conifer lignin is a co-polymer obtained by enzymatic dehydrogenation of a mixture of coniferyl alcohol, sinapyl alcohol, and p-hydroxycoumaryl alcohol (Freudenberg & Harkin, 1963). Additionally, hydroxystilbene glucosides, which include this compound, are involved in the lignin polymer formation in Norway spruce, as examined through density functional theory (DFT) calculations (Elder et al., 2021).
Synthesis and Chemical Analysis
Efforts have been made to synthesize and analyze this compound and similar compounds. The photoirradiation of E-monolignols, including E-p-coumaryl, led to the separation of E/Z monolignols and their glucosides, showcasing a method for analyzing plant extracts (Lewis et al., 1989). Beejmohun et al. (2004) synthesized monolignol glucosides, including p-glucocoumaryl alcohol, which are essential for understanding lignin-carbohydrate complexes (Beejmohun et al., 2004).
Bioactive Compounds and Applications
This compound has been identified in various plant species, indicating its significance as a bioactive compound. For instance, it was found in the plants of Boschniakia rossica, along with other phenylpropanoid glycosides, suggesting potential biomedical applications (Konishi & Shoji, 1981). Additionally, bioactive phenolic glycosides, including compounds similar to this compound, were isolated from Amburana cearensis, a tree used in traditional medicine (JoséABravo et al., 1999).
Safety and Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c16-7-1-2-9-3-5-10(6-4-9)21-15-14(20)13(19)12(18)11(8-17)22-15/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXJSNSTGEXDX-HHMSBIESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120442-73-1 | |
| Record name | p-Coumaryl alcohol 4-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120442731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-COUMARYL ALCOHOL 4-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S84482DTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1232099.png)

![2-(1-Naphthalenyl)-4-quinolinecarboxylic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1232104.png)
![7-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1232106.png)



![(6aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c][1]benzopyran-9-carboxylic acid](/img/structure/B1232115.png)


![[(4E,8E,12S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate](/img/structure/B1232120.png)
![2-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B1232121.png)
![1-(4-Amino-furazan-3-yl)-5-(4-fluoro-phenoxymethyl)-1H-[1,2,3]triazole-4-carboxylic acid [1-[4-(3-methyl-benzyloxy)-phenyl]-meth-(E)-ylidene]-hydrazide](/img/structure/B1232122.png)
